molecular formula C18H11F3INO2 B11084245 (4Z)-2-(3-iodo-4-methylphenyl)-4-[4-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one

(4Z)-2-(3-iodo-4-methylphenyl)-4-[4-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one

Cat. No.: B11084245
M. Wt: 457.2 g/mol
InChI Key: IRFRHXGMJWHKIX-NVNXTCNLSA-N
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Description

(4Z)-2-(3-iodo-4-methylphenyl)-4-[4-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(3-iodo-4-methylphenyl)-4-[4-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols or nitriles.

    Introduction of substituents: The iodo, methyl, and trifluoromethyl groups can be introduced through various substitution reactions using reagents like iodine, methyl iodide, and trifluoromethylating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the oxazole ring or the iodo group, potentially leading to the formation of amines or deiodinated products.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield carboxylic acids, while nucleophilic substitution of the iodo group can introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-2-(3-iodo-4-methylphenyl)-4-[4-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one can be used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

Biology and Medicine

The compound may have potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural features could be explored for activity against various biological targets, such as enzymes or receptors.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a reagent in chemical processes. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (4Z)-2-(3-iodo-4-methylphenyl)-4-[4-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the iodo and trifluoromethyl groups could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-2-(3-chloro-4-methylphenyl)-4-[4-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one: Similar structure but with a chlorine atom instead of iodine.

    (4Z)-2-(3-iodo-4-methylphenyl)-4-[4-(methyl)benzylidene]-1,3-oxazol-5(4H)-one: Similar structure but with a methyl group instead of trifluoromethyl.

Uniqueness

The presence of the iodo and trifluoromethyl groups in (4Z)-2-(3-iodo-4-methylphenyl)-4-[4-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one makes it unique compared to its analogs

Properties

Molecular Formula

C18H11F3INO2

Molecular Weight

457.2 g/mol

IUPAC Name

(4Z)-2-(3-iodo-4-methylphenyl)-4-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C18H11F3INO2/c1-10-2-5-12(9-14(10)22)16-23-15(17(24)25-16)8-11-3-6-13(7-4-11)18(19,20)21/h2-9H,1H3/b15-8-

InChI Key

IRFRHXGMJWHKIX-NVNXTCNLSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)C(F)(F)F)/C(=O)O2)I

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=CC3=CC=C(C=C3)C(F)(F)F)C(=O)O2)I

Origin of Product

United States

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